6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-phenacylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDLCLYDVZRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation of 4-Bromobenzene
The synthesis begins with the preparation of β-(4-bromobenzoyl)propionic acid (IIIa-i, R = 4-Br) via Friedel-Crafts acylation. Two distinct methods are employed, differing in stoichiometry and reaction conditions:
Method A :
-
Reagents : 4-Bromobenzene (2.25 moles), succinic anhydride (0.34 moles), anhydrous AlCl₃ (6.75 moles).
-
Procedure : The reaction mixture is refluxed for 1 hour in a 1 L round-bottom flask, followed by quenching with ice-HCl. Steam distillation removes unreacted aromatic compounds, and the crude product is purified via Na₂CO₃ solubilization and HCl reprecipitation.
Method B :
Table 1: Comparative Analysis of β-(4-Bromobenzoyl)Propionic Acid Synthesis
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | Reflux (110°C) | 35°C |
| AlCl₃ (moles) | 6.75 | 0.71 |
| Typical Yield (%) | 65–70 | 72–75 |
| Purity (MP, °C) | 142–144 | 143–145 |
The IR spectrum of the product exhibits a carbonyl stretch at 1,690 cm⁻¹ (C=O of ketone) and a broad O-H stretch at 3,100 cm⁻¹ (carboxylic acid). Acid hydrolysis during work-up, as described in patent methodologies, ensures complete conversion of intermediates.
Cyclization to 6-(4-Bromophenyl)-4,5-Dihydropyridazin-3(2H)-One
Hydrazine-Mediated Cyclization
The β-(4-bromobenzoyl)propionic acid (0.1 moles) is refluxed with hydrazine hydrate (0.21 moles) in ethanol (100 mL) for 3 hours, facilitating cyclization to 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (IVa-i).
Key Observations :
Spectral Characterization of Cyclized Product
-
IR (KBr) : 1,670 cm⁻¹ (C=O of pyridazinone), 3,200 cm⁻¹ (N-H stretch).
-
¹H NMR (DMSO-d₆) : δ 2.61–2.84 (m, 4H, CH₂ of dihydropyridazine), 7.28–7.71 (m, 4H, aromatic H).
N-Alkylation with Phenacyl Bromide
Sodium Hydride-Mediated Alkylation
The pyridazinone intermediate (0.05 moles) is treated with sodium hydride (0.08 moles) in toluene, followed by dropwise addition of phenacyl bromide (0.05 moles). The reaction proceeds at room temperature under inert conditions.
Optimization Insights :
Table 2: N-Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | Toluene |
| Base | NaH (60% dispersion) |
| Yield (%) | 75–80 |
| MP (°C) | 153–155 |
Structural Confirmation of Final Product
The title compound, 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, is characterized by:
-
IR (KBr) : 1,680 cm⁻¹ (C=O of acetophenone), 1,665 cm⁻¹ (pyridazinone C=O).
-
¹H NMR (DMSO-d₆) : δ 4.65 (s, 2H, CH₂CO), 7.08–7.94 (m, 9H, aromatic H), 2.61–2.84 (m, 4H, dihydropyridazine CH₂).
-
Mass Spec (ESI+) : m/z 427 [M+H]⁺ (calculated for C₂₀H₁₇BrN₂O₂: 426.05).
Critical Analysis of Synthetic Challenges and Solutions
Regioselectivity in Friedel-Crafts Acylation
The electron-withdrawing bromo group on the benzene ring directs acylation to the para position, minimizing ortho byproducts. Method B’s lower temperature enhances selectivity for 4-bromobenzene derivatives.
Byproduct Formation During N-Alkylation
Competitive O-alkylation is suppressed by using a non-polar solvent (toluene) and stoichiometric NaH, which deprotonates the pyridazinone nitrogen preferentially. Patent methodologies emphasize similar strategies for avoiding N-oxide formation in related heterocycles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Pyridazinone derivatives, including 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. Research indicates that certain derivatives exhibit selective COX-2 inhibition, making them potential candidates for anti-inflammatory medications without the gastrointestinal side effects associated with non-selective NSAIDs .
Analgesic Effects
In vitro studies have shown that compounds within this class can provide analgesic effects comparable to established pain relievers like indomethacin. For instance, derivatives exhibiting high selectivity for COX-2 demonstrated significant pain relief in animal models, suggesting a promising avenue for developing new analgesics .
Anticancer Activity
Recent investigations suggest that pyridazinone derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: COX Inhibition
A study synthesized several pyridazinone derivatives and evaluated their COX inhibitory activities. Among these, this compound exhibited significant selectivity towards COX-2 with an IC50 value indicating potent activity compared to traditional NSAIDs . The findings support its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Research
In a separate investigation focused on cancer cell lines, the compound demonstrated cytotoxicity against various cancer types. The study employed molecular docking techniques to assess binding affinities to target proteins involved in cancer progression, revealing promising results that warrant further exploration in clinical settings .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridazinone derivatives share a common heterocyclic core but differ in substituents, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Comparisons
- Polarity and Solubility : The bromophenyl and chlorophenyl derivatives (e.g., compounds from and ) exhibit reduced solubility compared to furan-substituted analogues due to their hydrophobic aryl groups.
- Bioactivity: Compounds with 4-bromophenyl substituents (e.g., 18b and the N-(4-bromophenyl)acetamide derivative ) show pronounced activity in FPR-related pathways, suggesting that bromine enhances receptor binding affinity. In contrast, chlorophenyl analogues (e.g., ) may prioritize different targets due to altered electronic effects.
- Synthetic Accessibility: The target compound shares synthetic pathways with other pyridazinones, such as nucleophilic substitution at position 2 using halides (e.g., bromoacetophenone) under basic conditions (K₂CO₃/acetone) . Yields for bromophenyl derivatives range from 58% to 95% , comparable to chlorophenyl analogues (e.g., 3a-3h in ).
Key Research Findings
- Structural-Activity Relationships (SAR) :
- Spectroscopic Data: The target compound’s IR spectrum would likely show a C=O stretch near 1640–1715 cm⁻¹, consistent with pyridazinone and ketone functionalities . ^1H NMR signals for the phenacyl group (e.g., δ 5.52 ppm for NCH₂CO in 18b ) distinguish it from acetamide or thiomorpholinyl analogues.
Biologische Aktivität
6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article provides a comprehensive overview of the compound's biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 368.24 g/mol. Its structure features a bromophenyl group and a phenacyl moiety, which are critical for its biological interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colorectal DLD-1 cells. The compound showed an effective concentration (EC50) of approximately 270 nM, indicating its potency in inducing apoptosis through caspase activation pathways .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective properties of this compound:
- Mechanism of Action : The compound was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. This inhibition may contribute to improved cognitive function in models of neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at various positions on the core structure can significantly influence potency and selectivity.
| Position | Substituent | Effect on Activity |
|---|---|---|
| 4 | Bromine | Enhances cytotoxicity |
| 2 | Phenacyl | Increases AChE inhibition |
| 3 | Pyridazine ring | Essential for binding affinity |
Case Studies
- Anticancer Efficacy : A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups, supporting its potential as an anticancer agent .
- Neuroprotective Study : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disease management .
Q & A
Q. What are the common synthetic routes for 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one?
A standard approach involves condensation reactions between pyridazinone precursors and functionalized ketones or aldehydes. For example, reacting 6-(4-bromophenyl)pyridazin-3(2H)-one with phenylacetaldehyde in the presence of a base (e.g., sodium ethoxide) via nucleophilic addition-elimination . Multi-step syntheses may require refluxing in polar aprotic solvents (e.g., ethanol or DMF) and purification via recrystallization or chromatography .
Key Steps :
- Precursor activation using bases (e.g., NaOEt).
- Solvent selection (e.g., ethanol for reflux).
- Purification via silica gel chromatography (hexane/ethyl acetate gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm aromatic protons, bromophenyl groups, and carbonyl environments .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-Br) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHBrNO) and isotopic patterns for bromine .
Q. What preliminary biological activities are associated with pyridazinone derivatives?
Pyridazinones are reported to inhibit phosphodiesterase enzymes (PDEs), modulate cyclic nucleotides, and exhibit anti-inflammatory or anticancer properties . Initial screening should include:
- In vitro PDE inhibition assays (e.g., colorimetric cAMP/cGMP hydrolysis).
- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization involves:
- Temperature Control : Higher temperatures (70–80°C) for faster kinetics but risk side reactions.
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for regioselectivity .
- Solvent Polarity : DMF enhances solubility of aromatic intermediates; ethanol minimizes byproducts .
Example : Replacing NaOEt with KCO in DMF increased yield by 15% in analogous pyridazinone syntheses .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- 4-Bromophenyl Group : Enhances lipophilicity and target binding (e.g., PDE4 hydrophobic pockets) .
- 2-Oxo-2-Phenylethyl Chain : May stabilize hydrogen bonding with catalytic residues .
- Substitution Patterns : Fluorine or methoxy groups at specific positions improve metabolic stability .
Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl variations.
- Compare IC values in enzyme inhibition assays.
Q. How can conflicting bioactivity data (e.g., PDE inhibition vs. cytotoxicity) be resolved?
Contradictions arise from assay conditions or off-target effects. Resolve via:
- Orthogonal Assays : Confirm PDE inhibition using radioactive H-cAMP hydrolysis alongside cytotoxicity screens .
- Dose-Response Curves : Identify selective vs. non-selective effects.
- Computational Docking : Predict binding affinities to PDE isoforms vs. unrelated targets (e.g., kinases) .
Data Analysis and Experimental Design
Q. What analytical strategies validate structural integrity when spectroscopic data conflicts?
Combine multiple techniques:
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., confirm keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
- Elemental Analysis : Verify Br and N content quantitatively.
Case Study : Discrepancies in C NMR carbonyl peaks were resolved via X-ray, confirming the keto form dominates .
Q. How to design a mechanistic study for its PDE inhibition activity?
- Kinetic Analysis : Measure and with/without inhibitor.
- Mutagenesis Studies : Modify PDE4 catalytic residues (e.g., His) to test binding dependencies.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Tables of Key Data
Q. Table 1. Common Spectroscopic Signatures
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 7.2–8.1 (m, aromatic H) | Bromophenyl, pyridazinone ring |
| IR | 1705 cm (C=O) | 2-Oxoethyl group |
| HRMS (ESI+) | [M+H]: Calc. 401.02, Found: 401.03 | Molecular formula confirmation |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. ethanol |
| Catalyst | Pd(PPh) | 85% yield (Suzuki coupling) |
| Temperature | 80°C | Faster kinetics, 5% side products |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
